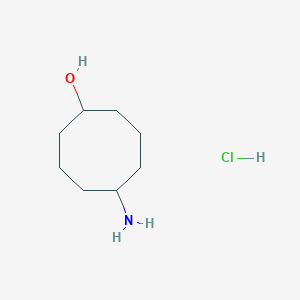![molecular formula C20H21NO2 B2778576 4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one CAS No. 847269-74-3](/img/structure/B2778576.png)
4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[benzyl(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one” is a type of coumarin derivative . Coumarins, or benzopyran-2-ones, are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of related chromene derivatives involves various chemical reactions. For instance, Maruyama, Tobimatsu, and Naruta (1979) explored methylation of dihydro-benzo[h]chromen to yield trimethyl dihidro-benzo[h]chromen. This process involved a Mannich reaction followed by hydrogenative cleavage of the Mannich bases (Maruyama, Tobimatsu, & Naruta, 1979). Similarly, Zhang, Du, Liu, and Zhu (2001) synthesized a novel glycoside lactone derivative, indicating the versatility in chromene-based compound synthesis (Zhang, Du, Liu, & Zhu, 2001).
Structural Studies : Extensive structural studies have been conducted to understand the properties of chromene derivatives. Pankratov, Fedotova, Ozerova, Mazhukina, and Strashilina (2016) determined the molecular and crystal structures of a related ionic associate formed by 2-aminobenzimidazolium cation and 3,3′-(phenylmethylene)bis(4-hydroxy-2H-chromen-2- one) anion (Pankratov et al., 2016).
Potential Applications and Properties
Catalysis and Synthesis : Chromene derivatives have been used in various catalytic processes. For example, Dekamin, Eslami, and Maleki (2013) described the use of potassium phthalimide-N-oxyl in the synthesis of 2-amino-4H-chromene derivatives, highlighting the compound's potential in catalysis (Dekamin, Eslami, & Maleki, 2013).
Biological Activity : Some chromene derivatives have shown promising biological activities. Dong et al. (2010) synthesized 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, demonstrating significant cytotoxic activity, suggesting potential in anti-cancer applications (Dong et al., 2010).
Antimicrobial Properties : Okasha et al. (2022) synthesized and characterized 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which exhibited favorable antimicrobial activities, suggesting its potential in antimicrobial applications (Okasha et al., 2022).
Corrosion Inhibition : Emregül and Hayvalı (2006) studied the inhibitory action of a Schiff base derived from a chromene compound on steel corrosion, indicating its utility in industrial applications (Emregül & Hayvalı, 2006).
Propiedades
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-9-10-18-17(11-19(22)23-20(18)15(14)2)13-21(3)12-16-7-5-4-6-8-16/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMQKCCJKQPMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN(C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322544 |
Source


|
| Record name | 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645920 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one | |
CAS RN |
847269-74-3 |
Source


|
| Record name | 4-[[benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

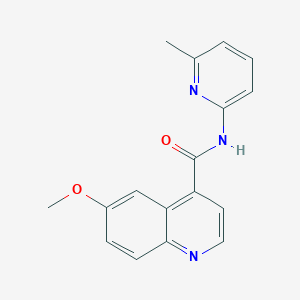
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2778494.png)
![(2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2778495.png)
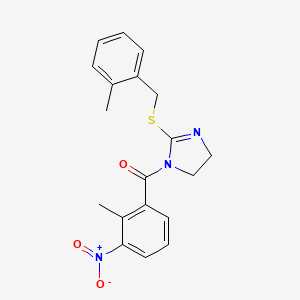
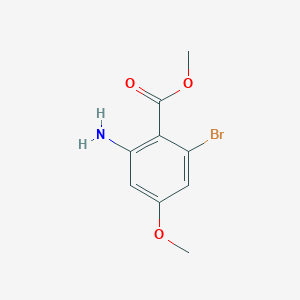
![4-benzyl-2-(4-fluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2778499.png)
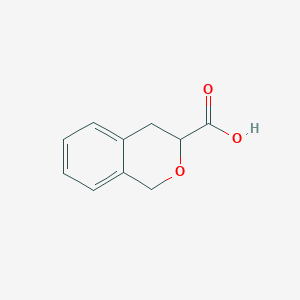
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2778501.png)
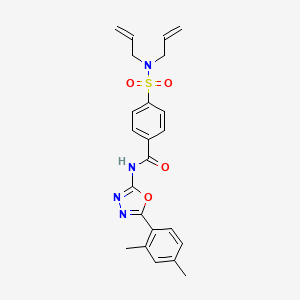
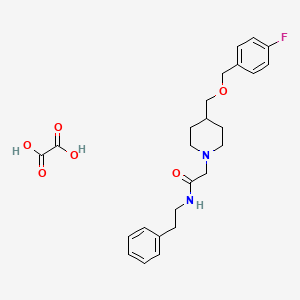
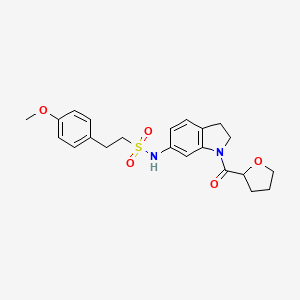
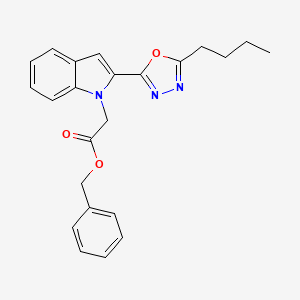
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2778514.png)
